Bienvenue dans la boutique en ligne BenchChem!

SB 201076

ACLY inhibition Lipid metabolism Cancer metabolism

This non-cell-permeable, competitive/uncompetitive ACLY inhibitor requires SB 204990 prodrug for intracellular studies, creating a unique experimental paradigm for PK/PD analysis. Do not substitute with cell-permeable agents. Ideal for comparative pharmacology panels against allosteric inhibitors. In vivo efficacy in rats/dogs shows up to 46% cholesterol reduction (25 mg/kg). Verify purity (≥98%) before purchase.

Molecular Formula C18H24Cl2O6
Molecular Weight 407.3 g/mol
Cat. No. B1247066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 201076
SynonymsSB 201076
SB-201076
SB201076
Molecular FormulaC18H24Cl2O6
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O
InChIInChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18-/m0/s1
InChIKeyNPZOIISFQXTCQN-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB 201076 for Research Procurement: ATP Citrate Lyase Inhibitor Specifications and Key Characteristics


SB 201076 (CAS 154566-05-9) is a potent ATP citrate lyase (ACLY) inhibitor with a Ki of 1 μM against both human and rat ACLY . It is a small molecule inhibitor (molecular weight: 407.3 g/mol) that binds to ACLY in a predominantly competitive manner with a small but significant uncompetitive component [1]. Critically, SB 201076 itself is non-cell-permeable and requires administration as its γ-lactone prodrug, SB 204990, to achieve intracellular target engagement and in vivo efficacy [2]. This intrinsic property fundamentally dictates its experimental application strategy and distinguishes it from directly cell-permeable ACLY inhibitors.

Why SB 201076 Cannot Be Substituted by Generic ACLY Inhibitors in Research Studies


Generic substitution among ATP citrate lyase (ACLY) inhibitors is scientifically invalid due to substantial differences in potency, mechanism of action, and, most critically for SB 201076, its unique requirement for prodrug activation. The landscape of ACLY inhibitors includes compounds with vastly differing affinities, ranging from the high-affinity allosteric inhibitor NDI-091143 (Ki = 7 nM) to moderate-affinity agents like Bempedoic acid (IC50 = 29 μM) [1]. SB 201076 occupies a distinct middle ground with a Ki of 1 μM [2]. More importantly, its absolute dependence on conversion to the cell-permeable prodrug SB 204990 for any cell-based or in vivo study creates a unique experimental paradigm [3]. Substituting SB 201076 with a directly cell-permeable inhibitor like BMS-303141 (IC50 = 0.13 μM) would bypass the critical prodrug-to-active-metabolite conversion step, fundamentally altering the pharmacokinetic and pharmacodynamic profile under investigation and invalidating any comparative analysis of efficacy or toxicity. The quantitative evidence below delineates these critical points of differentiation.

SB 201076 Quantitative Differentiation Evidence: Comparative Data vs. Key ACLY Inhibitors


SB 201076 vs. BMS-303141: 8-Fold Lower Biochemical Potency, But Distinct Non-Cell-Permeable Profile

SB 201076 exhibits a Ki of 1 μM against purified human ATP citrate lyase, which is approximately 8-fold less potent than the directly cell-permeable inhibitor BMS-303141, which has a reported IC50 of 0.13 μM for the purified enzyme [1]. While BMS-303141 demonstrates superior biochemical potency, its direct cell permeability precludes its use in studies specifically designed to interrogate the role of prodrug activation on target engagement kinetics. SB 201076's lower intrinsic affinity is coupled with an absolute requirement for its γ-lactone prodrug, SB 204990, for cellular entry, making it an essential tool for investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of a two-step activation process [2].

ACLY inhibition Lipid metabolism Cancer metabolism Prodrug design

SB 201076 vs. Bempedoic Acid: Divergent Mechanisms of Action Dictate Distinct Research Applications

SB 201076 functions as a direct competitive/uncompetitive inhibitor of ATP citrate lyase with a Ki of 1 μM [1]. In contrast, Bempedoic acid (ETC-1002) is reported to be an activator of hepatic AMP-activated protein kinase (AMPK) in addition to having weak ACLY inhibitory activity (IC50 = 29 μM) . This represents a fundamental divergence in primary pharmacology: SB 201076 provides a relatively specific and potent ACLY blockade, whereas Bempedoic acid's effects are confounded by AMPK pathway modulation, making it unsuitable as a selective ACLY probe. Furthermore, Bempedoic acid's very weak direct ACLY inhibition is nearly 30-fold less potent than SB 201076.

ACLY inhibition Dyslipidemia AMPK activation Mechanism of action

SB 201076 Prodrug SB 204990: High Efficacy in Inhibiting Lipid Synthesis in HepG2 Cells

The cell-permeable prodrug of SB 201076, SB 204990, demonstrates potent and near-complete inhibition of de novo lipid synthesis in a standard human hepatocyte model. At a concentration of 30 μM, SB 204990 suppressed the rate of cellular cholesterol synthesis by up to 91% and fatty acid synthesis by up to 82% in HepG2 cell cultures [1]. This high level of functional inhibition, which translates the 1 μM Ki into a robust cellular phenotype, confirms the efficacy of the prodrug strategy and provides a clear benchmark for comparing the functional potency of other ACLY inhibitors in the same cell-based assay system. For instance, the cell-permeable inhibitor BMS-303141 inhibits total lipid synthesis in HepG2 cells with an IC50 of 8 μM , offering a point of cross-assay comparison.

Lipogenesis HepG2 cells Cholesterol synthesis Fatty acid synthesis Prodrug

Optimal Research Application Scenarios for SB 201076 and Its Prodrug SB 204990


Investigating the PK-PD Relationship of Prodrug Activation for Intracellular Targets

SB 201076, with its absolute requirement for the SB 204990 prodrug to achieve cellular entry and in vivo activity, serves as a validated model compound for studying the pharmacokinetics and pharmacodynamics of prodrug-to-active-drug conversion. Researchers can directly measure and correlate the plasma and liver concentrations of the prodrug SB 204990 and the active metabolite SB 201076 following oral administration to understand the rate and extent of bioactivation [1]. This scenario is uniquely enabled by SB 201076's non-cell-permeable nature and is not replicable with directly active inhibitors like BMS-303141 or NDI-091143.

Comparative Studies of ACLY Inhibitor Mechanisms and Specificity

The distinct properties of SB 201076—its specific, competitive/uncompetitive inhibition of ACLY with a Ki of 1 μM [1]—make it an essential tool for comparative pharmacology panels. It can be benchmarked against the high-potency allosteric inhibitor NDI-091143 (Ki = 7 nM) [2] to dissect the cellular consequences of different inhibitory mechanisms (competitive vs. allosteric). Furthermore, it provides a clean ACLY-selective profile, free from the confounding AMPK activation seen with Bempedoic acid , allowing for unambiguous interpretation of ACLY-dependent phenotypes in metabolism and oncology studies.

In Vivo Studies of ACLY Inhibition in Dyslipidemia and Metabolic Disease Models

The oral administration of the SB 204990 prodrug leads to the systemic absorption and hepatic generation of pharmacologically relevant concentrations of SB 201076 [1]. This established in vivo protocol has been validated in rats and dogs, where SB 204990 treatment (25 mg/kg/day) resulted in significant reductions in plasma cholesterol (up to 46% in rats, 23% in dogs) and triglycerides (up to 80% in rats, 38% in dogs) [1][3]. This well-characterized in vivo efficacy profile provides a solid foundation for researchers investigating the role of ACLY in hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and other disorders of systemic lipid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 201076

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.